molecular formula C3H8NNa3O6P2 B576931 Trisodium hydrogen ((methylimino)dimethylene)diphosphonate CAS No. 13868-70-7

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate

Cat. No.: B576931
CAS No.: 13868-70-7
M. Wt: 285.015
InChI Key: MIEXMTGLZIWATN-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium hydrogen ((methylimino)dimethylene)diphosphonate typically involves the reaction of methylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trisodium hydrogen ((methylimino)dimethylene)diphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .

Scientific Research Applications

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trisodium hydrogen ((methylimino)dimethylene)diphosphonate involves its ability to chelate metal ions, thereby inhibiting various enzymatic processes. It targets specific molecular pathways, including those involved in bone resorption and protein synthesis .

Comparison with Similar Compounds

    Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar applications in water treatment and medicine.

    Trisodium nitrilotriacetate (NTA): Used in similar industrial applications but with different chemical properties.

Uniqueness: Trisodium hydrogen ((methylimino)dimethylene)diphosphonate is unique due to its specific molecular structure, which allows for more effective chelation and inhibition of certain enzymatic processes compared to other similar compounds.

Biological Activity

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate, a phosphonic acid derivative, has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound, often used for its chelating properties, exhibits a range of biological effects that make it relevant in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure involving two phosphonate groups and a methylimino functional group. The molecular formula can be represented as Na3[C2H8N2P2O6]\text{Na}_3[\text{C}_2\text{H}_8\text{N}_2\text{P}_2\text{O}_6].

PropertyValue
Molecular Weight380.12 g/mol
SolubilityHighly soluble in water
pHAlkaline
Melting PointDecomposes before melting

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory effects on farnesyl diphosphate synthase (FPPS), an enzyme crucial for the biosynthesis of sterols and isoprenoids. In vitro studies report IC50 values ranging from 0.5 to 3 µM, indicating potent inhibitory activity against FPPS in various biological systems .

Cytotoxicity and Antiproliferative Effects

In cellular assays, this compound has shown cytotoxic effects against cancer cell lines. For instance, studies have reported that the compound induces apoptosis in human leukemia cells through the activation of caspase pathways. The antiproliferative activity is dose-dependent, with significant effects observed at concentrations above 10 µM.

Study on Antimicrobial Efficacy

A study conducted by Szajnman et al. assessed the antimicrobial efficacy of various phosphonic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Evaluation of Anticancer Properties

In a separate investigation, the anticancer properties were evaluated using human leukemia cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 8 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death .

Properties

IUPAC Name

trisodium;hydroxy-[[methyl(phosphonatomethyl)amino]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO6P2.3Na/c1-4(2-11(5,6)7)3-12(8,9)10;;;/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEXMTGLZIWATN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NNa3O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930186
Record name Trisodium ({[(hydroxyphosphinato)methyl](methyl)amino}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13868-70-7
Record name Trisodium hydrogen ((methylimino)dimethylene)diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013868707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium ({[(hydroxyphosphinato)methyl](methyl)amino}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium hydrogen [(methylimino)dimethylene]diphosphonate
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